![molecular formula C16H13N5O B2482401 7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303146-11-4](/img/structure/B2482401.png)
7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyrimidine ring, with additional substituents such as a methoxyphenyl group and a pyrrolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate can form an intermediate, which upon further reaction with pyrrole and appropriate reagents, yields the desired triazolopyrimidine compound .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis have been employed to enhance reaction efficiency and reduce reaction times. Palladium-catalyzed reactions under microwave irradiation have been reported to be effective for the synthesis of pyrazolo[1,5-a]pyrimidines .
Chemical Reactions Analysis
Types of Reactions
7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyrimidine compounds.
Scientific Research Applications
7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Medicine: The compound is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazolopyrimidines and pyrazolopyrimidines, such as:
- 3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
Uniqueness
7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents, which impart distinct chemical properties and potential applications. The presence of the methoxyphenyl and pyrrolyl groups differentiates it from other similar compounds, providing unique reactivity and functionality.
Biological Activity
The compound 7-(4-Methoxyphenyl)-2-(1-pyrrolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is part of a class of heterocyclic compounds that have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anticonvulsant, and other pharmacological properties.
Chemical Structure
The structural formula of the compound can be represented as follows:
This structure consists of a triazole and pyrimidine moiety, which are known to contribute to the biological activities of similar compounds.
Anticancer Activity
Recent studies have shown that derivatives of the [1,2,4]triazolo[1,5-a]pyrimidine scaffold exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Compound H12 (related to the target compound) demonstrated potent antiproliferative activity against MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer) cell lines with IC50 values of 9.47 μM, 9.58 μM, and 13.1 μM respectively. This activity was attributed to its ability to inhibit the ERK signaling pathway, leading to reduced phosphorylation of key proteins involved in cell proliferation and survival .
- Another study highlighted that a related triazolo-pyrimidine derivative inhibited tubulin polymerization with an IC50 value of 0.53 μM against HCT-116 cells, indicating a potential mechanism for its anticancer effects through disruption of microtubule dynamics .
Anticonvulsant Activity
The compound has also shown promise in anticonvulsant activity:
- In a study assessing the efficacy of triazole derivatives in a pentylenetetrazole (PTZ) model of epilepsy, two derivatives exhibited significant anticonvulsant activities with effective doses (ED50) at 31.81 mg/kg and 40.95 mg/kg. These compounds acted mainly as positive modulators of the GABA_A receptor .
The mechanisms underlying the biological activities of This compound include:
- Inhibition of Signaling Pathways : The compound has been reported to inhibit critical signaling pathways such as ERK and AKT, which are pivotal in regulating cell growth and survival .
- Tubulin Interaction : Similar compounds have been shown to inhibit tubulin polymerization, which is essential for mitotic spindle formation during cell division .
Case Studies and Research Findings
Several studies have explored the biological activity of triazolo-pyrimidine derivatives:
Study | Compound | Cell Line | IC50 Value | Biological Activity |
---|---|---|---|---|
H12 | MGC-803 | 9.47 μM | Antiproliferative | |
H12 | HCT-116 | 9.58 μM | Antiproliferative | |
5c | PTZ Model | 31.81 mg/kg | Anticonvulsant |
These findings illustrate the potential utility of this compound in therapeutic applications.
Properties
IUPAC Name |
7-(4-methoxyphenyl)-2-pyrrol-1-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5O/c1-22-13-6-4-12(5-7-13)14-8-9-17-15-18-16(19-21(14)15)20-10-2-3-11-20/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVZTKAQLNKZRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=NC3=NC(=NN23)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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